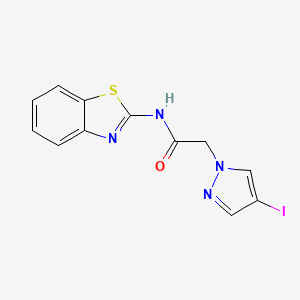
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione, also known as ethyl-4-phenylthiazolidine-2,4-dione (EPT), is a thiazolidinedione derivative. It is a yellow crystalline powder that is soluble in water and ethanol. EPT has been found to have various biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of EPT is not fully understood. However, it has been proposed that EPT exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. EPT has also been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, EPT has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
EPT has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer and neurodegenerative diseases. EPT has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, EPT has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPT has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also limitations to using EPT in lab experiments. EPT is not very stable and can degrade over time, which can affect its biological activity. Additionally, EPT has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on EPT. One potential area of research is the development of EPT analogs with improved stability and solubility. Additionally, more studies are needed to fully understand the mechanism of action of EPT and its potential therapeutic applications. Further research is also needed to investigate the safety and toxicity of EPT in animal models and humans. Finally, research is needed to investigate the potential use of EPT in combination with other therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
EPT can be synthesized by the reaction of ethyl acetoacetate with thiourea and p-ethoxybenzaldehyde in the presence of a catalyst. The reaction yields EPT as a yellow crystalline powder with a yield of around 60%.
Aplicaciones Científicas De Investigación
EPT has been extensively studied for its biological activities. It has been found to have antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. EPT has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, EPT has antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-9-5-3-8(4-6-9)12-10(13)7-16-11(12)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWNAUUUOQYEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)

![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)